

"performance comparison of Dimethyl 2,7-Naphthalenedicarboxylate in bioplastics"

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Compound of Interest

Compound Name: *Dimethyl 2,7-Naphthalenedicarboxylate*

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An Objective Comparison of **Dimethyl 2,7-Naphthalenedicarboxylate**-Based Bioplastics with Commercially Available Alternatives

Introduction

The quest for sustainable alternatives to petroleum-based plastics has led to significant research and development in the field of bioplastics. Among the promising candidates, polyesters derived from **Dimethyl 2,7-Naphthalenedicarboxylate** (DM-2,7-ND) are emerging as high-performance materials with the potential to replace conventional plastics in demanding applications. This guide provides a comprehensive performance comparison of bioplastics based on DM-2,7-ND, specifically Poly(ethylene 2,7-naphthalate) (PEN), with other notable bioplastics: Poly(ethylene furanoate) (PEF), Poly(lactic acid) (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS). The comparison focuses on key performance indicators, including thermal, mechanical, and barrier properties, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators of DM-2,7-ND-based bioplastics and their alternatives. It is important to note that properties can vary depending on the specific grade, molecular weight, and processing conditions of the polymer.

Table 1: Thermal Properties of Selected Bioplastics

Property	Poly(ethylene 2,7-naphthalate) (2,7-PEN)	Poly(ethylene furanoate) (PEF)	Poly(lactic acid) (PLA)	Polyhydroxyalkanoates (PHAs)	Poly(butylene succinate) (PBS)	Poly(ethylene terephthalate) (PET) (Fossil-based)
Glass Transition Temperature (Tg)	121.8 °C	~75-85 °C[1][2]	55-65 °C	-5 to 15 °C (for PHB)	-45 to -10 °C	~70-80 °C
Melting Temperature (Tm)	Not clearly defined (largely amorphous)	~210-235 °C[1][3]	150-180 °C	173-180 °C (for PHB)	112-116 °C	~250-265 °C
Decomposition Temperature (Td, 5% weight loss)	> PET	~350 °C[2]	~350 °C	~250-300 °C	~300-350 °C	~350-400 °C

Table 2: Mechanical Properties of Selected Bioplastics

Property	Poly(ethylene 2,7-naphthalate) (2,7-PEN)	Poly(ethylene furanoate) (PEF)	Poly(lactic acid) (PLA)	Polyhydroxyalkanoates (PHAs)	Poly(butylene succinate) (PBS)	Poly(ethylene terephthalate) (PET) (Fossil-based)
Tensile Strength	Higher than PET	50-76 MPa[1][2]	50-70 MPa	20-40 MPa	30-40 MPa	50-75 MPa
Young's Modulus	Higher than PET	~1.9-2.0 GPa[2]	2.0-4.0 GPa	1.0-3.5 GPa	0.3-0.8 GPa	2.0-4.0 GPa
Elongation at Break	Lower than PET	5-10%	2-6%	3-10%	200-400%	50-150%

Table 3: Barrier Properties of Selected Bioplastics

Property	Poly(ethylene 2,7-naphthalate) (2,7-PEN)	Poly(ethylene furanoate) (PEF)	Poly(lactic acid) (PLA)	Polyhydroxyalkanoates (PHAs)	Poly(butylene succinate) (PBS)	Poly(ethylene terephthalate) (PET) (Fossil-based)
Oxygen Permeability (OTR)	<0.0034 barrer	~10-19x lower than PET[4]	Moderate	Good	Moderate to High	0.0108 barrer
Water Vapor Permeability (WVTR)	Lower than PET	~2x lower than PET	High	Low	Moderate	Moderate
Carbon Dioxide Permeability	Lower than PET	~4x lower than PET	High	-	-	Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.

Synthesis of Poly(ethylene 2,7-naphthalate) (2,7-PEN)

This protocol describes a two-step melt polymerization process involving transesterification and polycondensation.

- Materials: **Dimethyl 2,7-naphthalenedicarboxylate** (DM-2,7-ND), Ethylene glycol (EG), Zinc acetate (catalyst), Antimony trioxide (catalyst).
- Step 1: Transesterification:

- Charge a reaction vessel with DM-2,7-ND, excess ethylene glycol (typically a 1:2.2 molar ratio), and zinc acetate catalyst.
- Heat the mixture under a nitrogen atmosphere to 180-220 °C with continuous stirring to initiate the transesterification reaction, during which methanol is distilled off.
- Monitor the reaction until the theoretical amount of methanol has been collected.
- Step 2: Polycondensation:
 - Add antimony trioxide catalyst to the reaction mixture.
 - Gradually increase the temperature to 270-290 °C while slowly reducing the pressure to create a vacuum.
 - Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.
 - The reaction is complete when the desired melt viscosity is achieved. The polymer is then extruded and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- DSC (ASTM D3418):
 - Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
 - Perform a second heating scan under the same conditions as the first.

- The glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c) are determined from the second heating scan.
- TGA (ASTM E1131):
 - Place a 10-20 mg sample into a TGA pan.
 - Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - Record the sample weight as a function of temperature.
 - The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs.

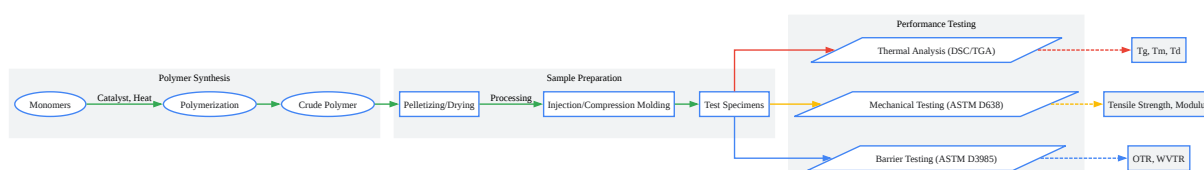
Mechanical Testing: Tensile Properties (ASTM D638)

- Sample Preparation: Prepare dumbbell-shaped specimens by injection molding or by machining from a compression-molded sheet according to the dimensions specified in ASTM D638.
- Testing Procedure:
 - Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.
 - Mount the specimen in the grips of a universal testing machine.
 - Attach an extensometer to the gauge section of the specimen to measure strain accurately.
 - Apply a tensile load at a constant crosshead speed until the specimen fractures.
 - Record the load and elongation data throughout the test.
 - Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.^[5]

Barrier Properties Testing: Oxygen Transmission Rate (OTR) (ASTM D3985)

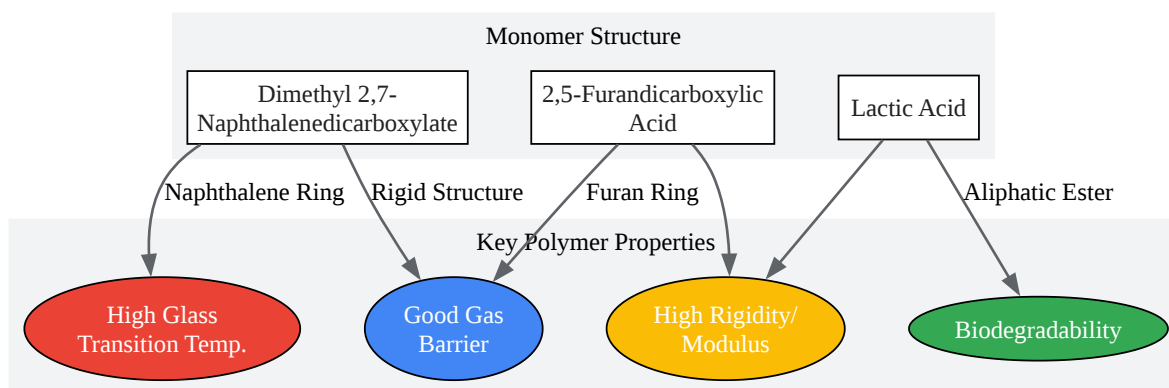
- Principle: This method uses a coulometric sensor to detect the amount of oxygen that permeates through a film sample.^{[6][7]}
- Procedure:
 - Mount the film sample in a diffusion cell, separating a chamber with 100% oxygen from a chamber with an oxygen-free carrier gas (e.g., nitrogen).
 - Allow the system to reach a steady state where the rate of oxygen permeating through the film is constant.
 - The carrier gas transports the permeated oxygen to a coulometric sensor.
 - The sensor generates an electrical current proportional to the amount of oxygen detected.
 - The Oxygen Transmission Rate (OTR) is calculated from this current and expressed in units such as $\text{cm}^3/(\text{m}^2 \cdot \text{day})$.

Mandatory Visualizations



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Caption: Experimental workflow for bioplastic synthesis and characterization.



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Caption: Relationship between monomer structure and key polymer properties.

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